2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone

Forensic Chemistry Synthetic Intermediates New Psychoactive Substances

Research Challenge: Synthetic routes to 5-HT2A receptor ligands frequently stall when mono-brominated or non-α-brominated acetophenones fail to undergo efficient Delépine amination, resulting in low yields or missing the essential 4-bromo substituent on the phenyl ring. Solution: 2-Bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (CAS 807631-08-9) is the validated dibrominated intermediate that resolves this bottleneck. - Dual-electrophilic architecture (aromatic 4-Br + aliphatic α-Br) enables sequential transformations while preserving the critical pharmacophoric bromine. - Peer-reviewed synthesis of bk-2C-B confirms that only this α-bromoketone delivers the desired primary amine final product. - Stable GC-MS profile without thermal degradation artifacts provides a reliable forensic marker for route identification.

Molecular Formula C10H10Br2O3
Molecular Weight 337.99 g/mol
CAS No. 807631-08-9
Cat. No. B3285608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone
CAS807631-08-9
Molecular FormulaC10H10Br2O3
Molecular Weight337.99 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)CBr)OC)Br
InChIInChI=1S/C10H10Br2O3/c1-14-9-4-7(12)10(15-2)3-6(9)8(13)5-11/h3-4H,5H2,1-2H3
InChIKeyDQVKFZDHKLHBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone (CAS 807631-08-9): Structural Overview for Procurement Decisions


2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone (CAS 807631-08-9) is a dibrominated acetophenone derivative with a molecular formula of C10H10Br2O3 and a molecular weight of 337.99 g/mol [1]. The compound features a 4-bromo substituent on the dimethoxy-substituted phenyl ring and an α-bromo substituent on the ethanone side chain, distinguishing it from mono-brominated analogs such as 4'-bromo-2',5'-dimethoxyacetophenone (CAS 90841-64-8) [2]. It is primarily recognized in the scientific literature as a crucial α-brominated intermediate in the synthesis of the new psychoactive substance bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one) via the Delépine reaction [3].

Why 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone (807631-08-9) Cannot Be Replaced by Generic Analogs


Generic substitution with simpler mono-brominated acetophenones (e.g., 4'-bromo-2',5'-dimethoxyacetophenone, CAS 90841-64-8) or other α-bromo ketones is not viable when the specific di-brominated architecture is required. The presence of both the aromatic 4-bromo and the aliphatic α-bromo groups is essential for the compound's role as a dual-electrophilic intermediate. The α-bromo ketone moiety is necessary for nucleophilic substitution reactions, such as the Delépine reaction used to install a primary amine, while the 4-bromo substituent on the ring is a structural requirement that must be preserved in the final target molecule, such as in the synthesis of 5-HT2A receptor ligands [1]. Substituting this compound with a non-brominated or mono-brominated precursor would either fail to react or lead to a final product lacking the critical 4-bromo substituent, thus fundamentally altering its pharmacological profile [2].

Quantitative Differentiation Guide for 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone (807631-08-9) Against Closest Analogs


Synthetic Utility: Unambiguous Role as α-Brominated Intermediate in bk-2C-B Synthesis via Delépine Reaction

The target compound is the sole α-brominated intermediate explicitly characterized in the peer-reviewed synthesis of bk-2C-B. The Delépine reaction requires an α-bromoketone; reacting this intermediate with hexamethylenetetramine yields the primary amine product [1]. In contrast, the closest mono-brominated analog, 4'-bromo-2',5'-dimethoxyacetophenone (CAS 90841-64-8), lacks the reactive α-bromo group and cannot participate in this key transformation, failing to produce the desired amine.

Forensic Chemistry Synthetic Intermediates New Psychoactive Substances

Structural Integrity: Retention of the 4-Bromo Substituent Essential for 5-HT2A Receptor Affinity

Structure-activity relationship (SAR) studies on 5-HT2A receptor ligands demonstrate that the 4-bromo substituent on the dimethoxyphenyl ring is critical for high-affinity binding. For example, removal of the 4-bromo group from DOB (1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane) results in a significant loss of affinity [1]. The target compound is a direct precursor to such 4-brominated derivatives; using a non-brominated analog like 2',5'-dimethoxyacetophenone would lead to a final product lacking this essential pharmacophoric feature.

Medicinal Chemistry Structure-Affinity Relationships 5-HT2A Receptor

GC-MS Artifact Formation: Distinct Diagnostic Potential Compared to the Final Amine Product

Underivatized bk-2C-B undergoes thermal degradation during GC-MS analysis, leading to the artificial formation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and a pyrazine dimer [1]. This artifact formation is specific to the amine; the α-bromo ketone intermediate (the target compound) is chemically distinct and does not produce this artifact, serving instead as a stable precursor.

Analytical Chemistry Forensic Toxicology GC-MS

Physicochemical Profile: Higher Molecular Weight and Predicted Boiling Point Compared to Mono-Brominated Analog

The target compound has a molecular weight of 337.99 g/mol, significantly higher than its mono-brominated analog 4'-bromo-2',5'-dimethoxyacetophenone (259.10 g/mol) [1]. This difference in molecular weight reflects the additional α-bromine atom and directly impacts its boiling point (predicted 374.1 °C vs. approximately 334.9 °C for the mono-bromo analog) and other physicochemical properties, which can influence purification strategy (e.g., distillation vs. recrystallization).

Physical Chemistry Intermediate Selection Purification

Defined Application Scenarios for 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone (807631-08-9) Based on Comparative Evidence


Synthesis of 4-Bromo-2,5-dimethoxy-substituted Phenethylamine Derivatives for Structure-Activity Studies

This compound is the preferred starting material when the synthetic pathway requires an α-bromoketone for a Delépine or Gabriel-like amination to install a primary amine while retaining the critical 4-bromo substituent. As demonstrated by the only peer-reviewed synthesis of bk-2C-B [1], any alternative lacking the α-bromo group will fail to produce the desired amine final product.

Forensic Reference Standard for Synthetic Pathway Identification in Designer Drug Analysis

The presence of this specific α-brominated intermediate in a seized sample or reaction mixture can be a key marker indicating the synthetic route employed (e.g., the Delépine route to bk-2C-B). Its distinct GC-MS profile, which does not suffer from the thermal degradation artifacts observed with the final amine product [1], makes it an ideal stable marker for forensic intelligence.

Method Development and Validation in Analytical Toxicology for Halogenated Phenethylamines

Owing to its structural uniqueness among brominated acetophenones and its confirmed identity via NMR, HRMS, and X-ray crystallography [1], this compound serves as a well-characterized standard for developing and validating LC-MS or GC-MS methods aimed at detecting and quantifying bk-2C-B and related substances, thereby avoiding the analytical challenges posed by the labile amine final product.

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